
カルミノマイシン
概要
説明
科学的研究の応用
Therapeutic Applications
Carubicin is primarily utilized in oncology for its antitumor properties. Its applications include:
- Treatment of Various Cancers : Carubicin has shown efficacy against a range of experimental tumors. Clinical trials have indicated partial responses in patients with non-small cell lung cancer and squamous cell carcinoma .
- Combination Therapy : Research has focused on the synergistic effects of carubicin when used with other chemotherapeutic agents. Studies indicate that combining carubicin with drugs like cisplatin can enhance treatment efficacy while reducing side effects .
- Drug Resistance Studies : Carubicin is instrumental in studying drug resistance mechanisms in cancer cells. Researchers utilize carubicin-resistant cell lines to identify genetic pathways involved in resistance, which can inform strategies to overcome this challenge .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of carubicin:
- Efficacy Against Lung Cancer : A study reported objective partial responses in two out of seven previously untreated patients with non-small cell lung cancer after treatment with carubicin .
- Synergistic Effects : Research published in Cancers demonstrated that combining carubicin with cisplatin significantly improved the cytotoxic effects on human lung cancer cells compared to either drug alone.
- Resistance Mechanisms : A comprehensive review highlighted how carubicin is used to explore mechanisms of anthracycline resistance, providing insights into potential therapeutic strategies to counteract this issue .
Comparative Analysis with Other Anthracyclines
Carubicin shares structural and functional similarities with other anthracycline antibiotics, such as doxorubicin and daunorubicin. A comparative analysis reveals that while all these compounds exhibit similar mechanisms of action, their efficacy and side effect profiles can vary significantly.
Compound | Mechanism of Action | Efficacy Against Tumors | Common Side Effects |
---|---|---|---|
Carubicin | DNA intercalation, Topo II inhibition | Effective against lung cancer, head and neck cancers | Myelosuppression, gastrointestinal intolerance |
Doxorubicin | DNA intercalation, Topo II inhibition | Broad-spectrum antitumor activity | Cardiotoxicity, myelosuppression |
Daunorubicin | DNA intercalation, Topo II inhibition | Effective against leukemia | Cardiotoxicity, myelosuppression |
作用機序
カルビシンは、主にDNAインターカレーションとトポイソメラーゼIIの阻害を通じてその効果を発揮します。 DNAにインターカレーションすることにより、カルビシンは複製と転写プロセスを阻害し、細胞周期の停止とアポトーシスにつながります。 カルビシンはまた、DNA複製と修復に不可欠な酵素であるトポイソメラーゼIIを阻害し、抗腫瘍活性のさらなる貢献をしています .
生化学分析
Biochemical Properties
Carminomycin interacts with various enzymes and proteins in biochemical reactions. This interaction is crucial in the biosynthesis of daunomycin, an anthracycline antibiotic .
Cellular Effects
Carminomycin has been shown to have profound effects on various types of cells, particularly cancer cells. For instance, it has been found to be more potent than Adriamycin against mouse L1210 leukemia . It also induces apoptosis in clear cell renal carcinoma cells by a mechanism independent of p53 or hypoxia-inducible factor 2 .
Molecular Mechanism
Carminomycin exerts its effects at the molecular level through several mechanisms. It has been found to function as a free radical carrier, interacting with mammalian microsomes . Furthermore, it has been suggested that the DNA-binding and nucleic acid synthesis-inhibitory effects of carminomycin do not correlate with its antitumor action, suggesting the importance of other subcellular targets .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Carminomycin in laboratory settings are limited, it’s known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Transport and Distribution
Carminomycin is transported and distributed within cells and tissues. One study found that P-glycoprotein (P-gp) sequesters Carminomycin within the Golgi complex in clear cell renal carcinoma cells .
Subcellular Localization
Carminomycin has been found to target the Golgi complex in clear cell renal carcinoma cells . This subcellular localization is crucial for its antiproliferative effects .
準備方法
Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of complex chemical reactions. The synthesis typically involves the acetylation of a tetracyclic quinone structure, followed by glycosylation with a deoxy sugar .
Industrial Production Methods: Industrial production of carubicin involves fermentation processes using Actinomadura carminata. The bacterium is cultured under specific conditions to produce the compound, which is then extracted and purified through various chromatographic techniques .
化学反応の分析
反応の種類: カルビシンは、次のようなさまざまな化学反応を起こします。
酸化: カルビシンは酸化されて、さまざまなキノン誘導体を生成できます。
還元: 還元反応は、カルビシンをヒドロキノン誘導体に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
酸化: キノン誘導体。
還元: ヒドロキノン誘導体。
4. 科学研究における用途
カルビシンは、次のような幅広い科学研究用途があります。
化学: アントラサイクリンの化学と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセス、特にアポトーシスに対する効果が調査されています。
医学: 特に腎癌やその他の癌の治療における抗癌剤としての可能性が探求されています。
類似化合物との比較
カルビシンは、ドキソルビシン、ダウノルビシン、イダルビシンなどの他のアントラサイクリンと似ています。 カルビシンは、特定のグリコシル化パターンとその特定の癌細胞株に対する強力な活性において独特です。 類似の化合物には以下のようなものがあります。
ドキソルビシン: 幅広い抗腫瘍活性を持つ別のアントラサイクリン。
ダウノルビシン: 構造は似ていますが、主に白血病の治療に使用されます。
イダルビシン: 向上した親油性と細胞膜への浸透能力が知られています.
カルビシンは、特定の癌の種類に対する独自のグリコシル化と強力な活性により、癌の研究と治療において貴重な化合物となっています。
生物活性
Carubicin, a member of the anthracycline class of antibiotics, is primarily recognized for its antitumor properties. This compound has been the subject of extensive research due to its potential efficacy in treating various malignancies, particularly hematological cancers. This article delves into the biological activity of carubicin, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analysis with other anthracyclines.
Carubicin exerts its biological activity through several mechanisms:
- DNA Intercalation : Like other anthracyclines, carubicin intercalates into DNA, disrupting the replication process and leading to cell death.
- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, contributing to its cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Carubicin induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.
Efficacy in Clinical Studies
Several studies have evaluated the efficacy of carubicin in different cancer types. Below is a summary of significant findings from clinical trials:
Comparative Analysis with Other Anthracyclines
Carubicin's biological activity can be compared with other anthracyclines like daunorubicin and doxorubicin. The following table summarizes key differences:
Compound | IC50 (mM) | Major Toxicities | Efficacy in Hematological Cancers |
---|---|---|---|
Carubicin | < 0.12 | Less gastrointestinal toxicity; moderate leukopenia | Effective but less than doxorubicin |
Doxorubicin | 0.18 | Significant cardiotoxicity; high leukopenia rates | Highly effective across multiple cancers |
Daunorubicin | 0.15 | Similar to doxorubicin; high incidence of nausea | Effective primarily in acute leukemias |
Case Studies and Research Findings
- Case Study on Efficacy : A study involving patients with advanced breast cancer revealed that carubicin had a lower response rate compared to epirubicin but demonstrated a more favorable safety profile regarding gastrointestinal side effects .
- In Vitro Efficacy : Research indicated that carubicin derivatives exhibited significant cytotoxicity against HL-60 leukemia cells, with IC50 values indicating strong potency .
- Toxicity Profile : Clinical observations noted that while carubicin shares common toxicities associated with anthracyclines, it tends to produce less severe gastrointestinal effects and alopecia compared to its counterparts .
特性
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUEWVEMYWFFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860621 | |
Record name | 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。